1,2-Dibromo-1,1-dichloroethane
Overview
Description
1,2-Dibromo-1,1-dichloroethane is an organic compound with the molecular formula C₂H₂Br₂Cl₂. It is a halogenated hydrocarbon, characterized by the presence of both bromine and chlorine atoms attached to an ethane backbone. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
1,2-Dibromo-1,1-dichloroethane is a halogenated hydrocarbon that has been used as a reoxidizing reagent . Its primary targets are lead residues, where it reacts to generate volatile lead bromides .
Mode of Action
The compound interacts with its targets by reacting with lead residues to form volatile lead bromides . This reaction helps prevent the fouling of engines with lead deposits .
Biochemical Pathways
It is known that the compound can be used as a reoxidizing reagent in the regioselective carbomagnesiation of terminal alkynes with alkyl grignard reagents . This suggests that it may play a role in the modification of organic compounds.
Result of Action
The primary result of this compound’s action is the formation of volatile lead bromides when it reacts with lead residues . This prevents the accumulation of lead deposits, thereby maintaining the efficiency and performance of engines .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all affect the compound’s reactivity and the outcome of its reactions . Furthermore, the compound’s stability may be affected by factors such as light, heat, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,1-dichloroethane can be synthesized through the halogenation of ethane. The process involves the addition of bromine and chlorine to ethane under controlled conditions. Typically, the reaction is carried out in the presence of a catalyst to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of ethylene with bromine and chlorine. The reaction is conducted in a reactor where ethylene gas is bubbled through a solution of bromine and chlorine, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,1-dichloroethane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form various products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Strong bases like potassium hydroxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethane derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are produced.
Scientific Research Applications
1,2-Dibromo-1,1-dichloroethane has several applications in scientific research:
Chemistry: It is used as a halogenating reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but lacks chlorine atoms.
1,2-Dibromo-1,1,2,2-tetrachloroethane: Contains additional chlorine atoms compared to 1,2-dibromo-1,1-dichloroethane.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms in its structure. This combination of halogens imparts distinct chemical properties, making it useful in specific chemical reactions and industrial applications .
Properties
IUPAC Name |
1,2-dibromo-1,1-dichloroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2Cl2/c3-1-2(4,5)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBYNHDEOSJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058790 | |
Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Molecular Weight |
256.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [HSDB] | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Boiling Point |
195 °C | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in alcohol, ether, acetone, benzene | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.135 g/cu cm | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.9 [mmHg], 0.90 mm Hg at 25 °C | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faintly yellow, liquid, Clear pale yellow liquid | |
CAS No. |
75-81-0 | |
Record name | 1,2-Dibromo-1,1-dichloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-81-0 | |
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Record name | 1,2-Dibromo-1,1-dichloroethane | |
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Record name | 1,2-dichloroethane | |
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Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Record name | Ethane, 1,2-dibromo-1,1-dichloro- | |
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Record name | 1,2-dibromo-1,1-dichloroethane | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
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Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-26 °C | |
Record name | 1,2-DIBROMO-1,1-DICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2777 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the microwave and far-infrared absorption data tell us about the molecular behavior of 1,2-dibromo-1,1-dichloroethane in a liquid state?
A1: The research paper uses the absorption data to model the librational and relaxational motions of this compound molecules within the liquid. [] Essentially, this means the data helps understand how the molecule rotates and reorients itself within the liquid when exposed to microwave and far-infrared radiation. The researchers were able to fit the observed data to a model assuming a hexagonal symmetry for the potential energy landscape influencing these molecular motions. [] This suggests that the molecule experiences a certain degree of structured order within the liquid, influencing its rotational freedom.
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